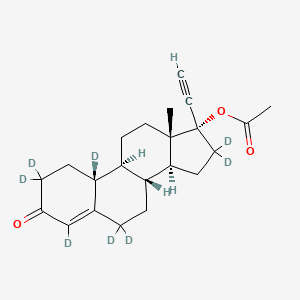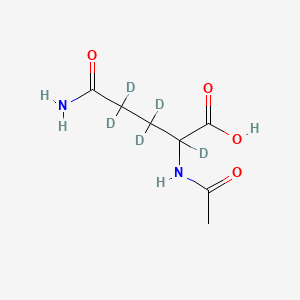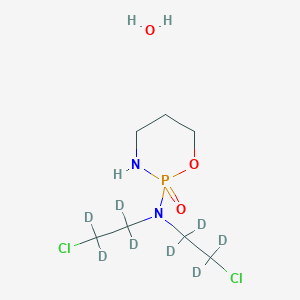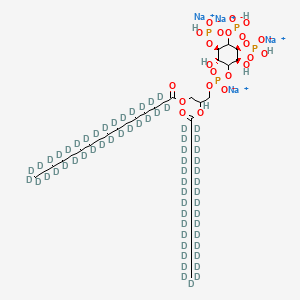
Ethoheptazine Hydrochloride-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoheptazine-d5 (hydrochloride) is a deuterium-labeled derivative of ethoheptazine hydrochloride. Ethoheptazine itself is an opioid analgesic from the phenazepane family, known for its analgesic properties. The deuterium labeling in Ethoheptazine-d5 is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethoheptazine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the ethoheptazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure.
Industrial Production Methods: Industrial production of Ethoheptazine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its isotopic purity and chemical stability.
Análisis De Reacciones Químicas
Types of Reactions: Ethoheptazine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethoheptazine-d5 (hydrochloride) is widely used in scientific research, particularly in the following fields:
Chemistry: It is used to study reaction mechanisms and pathways, especially in isotope labeling experiments.
Biology: The compound helps in understanding metabolic processes and enzyme interactions.
Medicine: Research involving Ethoheptazine-d5 (hydrochloride) contributes to the development of new analgesic drugs and pain management therapies.
Industry: It is used in the development of new synthetic methodologies and quality control processes.
Mecanismo De Acción
Ethoheptazine-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic studies.
Comparación Con Compuestos Similares
Ethoheptazine: The non-deuterated form of the compound.
Proheptazine: Another opioid analgesic from the same family.
Pethidine: A related opioid analgesic with similar effects.
Uniqueness: Ethoheptazine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides valuable insights into the metabolic and pharmacokinetic properties of the compound. This makes it a crucial tool in scientific research, particularly in studies involving isotope labeling and tracing.
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
302.85 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H/i1D3,3D2; |
Clave InChI |
XHRYXPJUXHWWJD-IYSLTCQOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |
SMILES canónico |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)





![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)



